molecular formula C9H13ClN2 B2980543 [(4-Chloropyridin-2-yl)methyl](ethyl)methylamine CAS No. 1515769-61-5

[(4-Chloropyridin-2-yl)methyl](ethyl)methylamine

Cat. No.: B2980543
CAS No.: 1515769-61-5
M. Wt: 184.67
InChI Key: MSGUCVXGQSKZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloropyridin-2-yl)methylmethylamine is a chemical compound with the molecular formula C9H13ClN2 and a molecular weight of 184.67 g/mol . It is a derivative of pyridine, featuring a chlorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloropyridin-2-yl)methylmethylamine typically involves the reaction of 4-chloropyridine with ethylamine and formaldehyde under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of (4-Chloropyridin-2-yl)methylmethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4-Chloropyridin-2-yl)methylmethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Amines or thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of (4-Chloropyridin-2-yl)methylmethylamine.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloropyridin-2-yl)methylmethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Chloropyridin-2-yl)methylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

(4-Chloropyridin-2-yl)methylmethylamine can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of (4-Chloropyridin-2-yl)methylmethylamine, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N-[(4-chloropyridin-2-yl)methyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-3-12(2)7-9-6-8(10)4-5-11-9/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGUCVXGQSKZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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